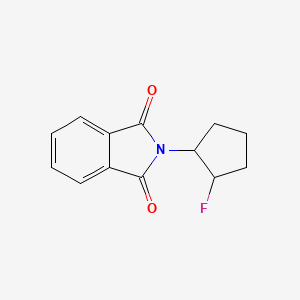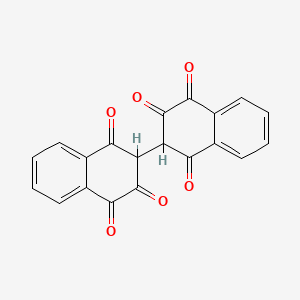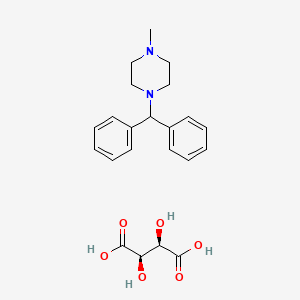
Cyclizine tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclizine tartrate is a piperazine-derivative antihistamine used primarily as an antiemetic and antivertigo agent. It is commonly employed in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. This compound works by blocking histamine H1 receptors in the brain, which helps to alleviate symptoms of nausea and dizziness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclizine tartrate is synthesized through a multi-step process involving the reaction of diphenylmethyl chloride with N-methylpiperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of cyclizine. The resulting cyclizine is then reacted with tartaric acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclizine tartrate undergoes various chemical reactions, including:
Oxidation: Cyclizine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert cyclizine to its corresponding amine derivatives.
Substitution: Cyclizine can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of cyclizine.
Reduction: Amine derivatives of cyclizine.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
Cyclizine tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antihistamine activity and piperazine derivatives.
Biology: Investigated for its effects on histamine receptors and its potential role in modulating immune responses.
Medicine: Extensively studied for its antiemetic and antivertigo properties, particularly in the context of motion sickness and postoperative nausea.
Mécanisme D'action
Cyclizine tartrate exerts its effects by blocking histamine H1 receptors in the brain. This action reduces the excitability of the inner ear labyrinth and directly affects the vomiting center in the brainstem. Additionally, this compound possesses anticholinergic properties, which further contribute to its antiemetic and antivertigo effects. The compound also increases lower esophageal sphincter tone and reduces the sensitivity of the labyrinthine apparatus .
Comparaison Avec Des Composés Similaires
Cyclizine tartrate is often compared with other antihistamines and antiemetics, such as:
Meclizine: Similar to cyclizine, meclizine is used to treat motion sickness and vertigo. meclizine has a longer duration of action and is less sedating.
Dimenhydrinate: Another antihistamine used for motion sickness, dimenhydrinate is more sedating than cyclizine and has a shorter duration of action.
This compound is unique in its combination of antihistaminic and anticholinergic properties, making it particularly effective for motion sickness and vertigo .
Propriétés
Numéro CAS |
84057-82-9 |
|---|---|
Formule moléculaire |
C22H28N2O6 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-benzhydryl-4-methylpiperazine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H22N2.C4H6O6/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;5-1(3(7)8)2(6)4(9)10/h2-11,18H,12-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
RZRUVHZEJGYXMW-LREBCSMRSA-N |
SMILES isomérique |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B12290523.png)
![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)
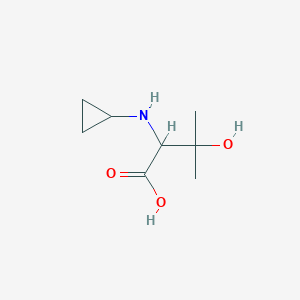
![methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12290549.png)
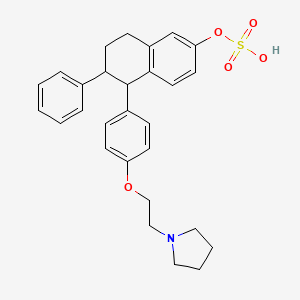
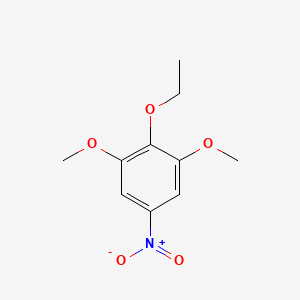
![[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12290563.png)
![benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride](/img/structure/B12290568.png)

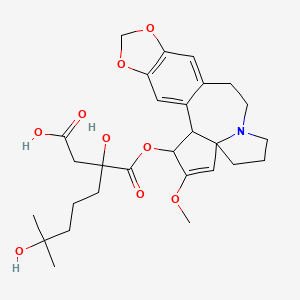
![Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (S)-phosphorothioate]](/img/structure/B12290592.png)
